![molecular formula C4ClF6NO2 B14419365 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride CAS No. 82817-12-7](/img/structure/B14419365.png)
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride typically involves the reaction of trifluoroacetyl chloride with appropriate precursors under controlled conditions. One common method includes the catalytic chlorination of trifluoroacetaldehyde, followed by subsequent reactions to introduce the trifluoroacetyl and ethanimidoyl groups . The reaction conditions often require anhydrous environments and the use of inert solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process is designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions may yield simpler fluorinated compounds.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid derivatives, fluorinated amines, and other substituted ethanimidoyl compounds .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetylated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride exerts its effects involves the interaction of its reactive groups with target molecules. The trifluoroacetyl group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function and activity . The molecular targets and pathways involved include enzyme active sites and signaling pathways that are sensitive to trifluoroacetylation.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and use in organic synthesis.
2,2,2-Trifluoroethyl trifluoroacetate: Used in the preparation of trifluoroacetylated compounds.
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Utilized in the synthesis of oligo-fructopyranosides.
Uniqueness
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other trifluoromethylated compounds. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Propiedades
Número CAS |
82817-12-7 |
|---|---|
Fórmula molecular |
C4ClF6NO2 |
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
[(1-chloro-2,2,2-trifluoroethylidene)amino] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C4ClF6NO2/c5-1(3(6,7)8)12-14-2(13)4(9,10)11 |
Clave InChI |
MVNDPQGOHNIFEF-UHFFFAOYSA-N |
SMILES canónico |
C(=NOC(=O)C(F)(F)F)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
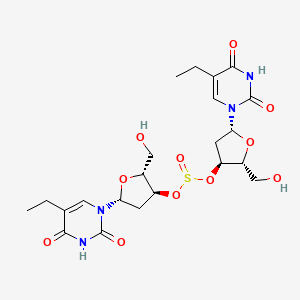

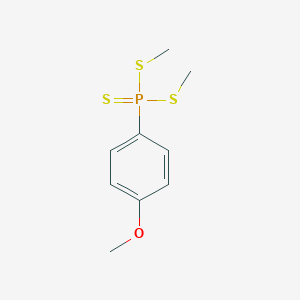

![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
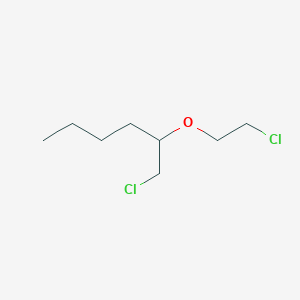
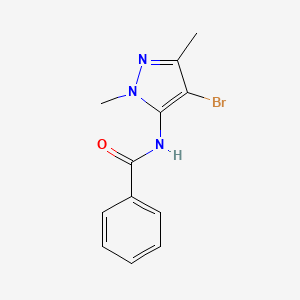
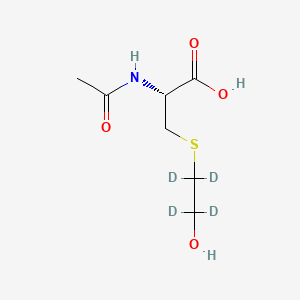
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)


